molecular formula C12H13BrF3NO3 B2895518 5-bromo-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)furan-2-carboxamide CAS No. 1396856-39-5

5-bromo-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)furan-2-carboxamide

Cat. No.: B2895518
CAS No.: 1396856-39-5
M. Wt: 356.139
InChI Key: ZYTKUIITBWSMJM-UHFFFAOYSA-N
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Description

5-bromo-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)furan-2-carboxamide is a synthetic organic compound characterized by the presence of a bromine atom, a furan ring, and a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)furan-2-carboxamide typically involves the following steps:

    Bromination of Furan-2-carboxylic Acid: Furan-2-carboxylic acid is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromo-furan-2-carboxylic acid.

    Formation of Oxan-4-yl Amine: Oxan-4-yl amine is synthesized through the reaction of oxane with ammonia or an amine source.

    Amidation Reaction: The 5-bromo-furan-2-carboxylic acid is then reacted with oxan-4-yl amine and 2,2,2-trifluoroethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction of the bromine atom can yield the corresponding hydrogenated derivative.

    Substitution: The bromine atom can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Hydrogenated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe or ligand in biological assays to study the interaction with various biomolecules.

Mechanism of Action

The mechanism of action of 5-bromo-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    5-bromo-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)pyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness

The presence of the furan ring in 5-bromo-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)furan-2-carboxamide imparts unique electronic properties compared to its thiophene and pyrrole analogs. The trifluoroethyl group also enhances its chemical stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-bromo-N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrF3NO3/c13-10-2-1-9(20-10)11(18)17(7-12(14,15)16)8-3-5-19-6-4-8/h1-2,8H,3-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTKUIITBWSMJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC(F)(F)F)C(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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